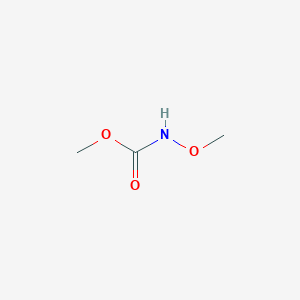

Methyl methoxycarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl methoxycarbamate is an organic compound with the molecular formula C3H7NO3. It is a colorless to almost colorless liquid or crystalline solid. This compound is a derivative of carbamic acid and is used in various chemical and industrial applications.

Mécanisme D'action

Target of Action

Methyl methoxycarbamate, also known as methomyl, is a broad-spectrum carbamate insecticide . The primary targets of this compound are arthropods, nematodes, flies, and crop pests . It is designed to interact with these organisms, disrupting their normal functions and ultimately leading to their elimination .

Biochemical Pathways

This compound may affect various biochemical pathways. Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They interfere with metabolism, signal transduction pathways, structural tissue compartments, and cellular structures .

Pharmacokinetics

The pharmacokinetics of this compound, like other carbamates, involves absorption, distribution, metabolism, and excretion (ADME). Carbamates are known to exhibit good chemical and proteolytic stabilities, making them suitable for use in various applications . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Result of Action

The result of this compound’s action at the molecular and cellular level can be quite diverse, depending on the specific target and the extent of exposure. At high concentrations, it can cause a range of toxic effects, including cytotoxicity, hepatotoxicity, and neurotoxicity . At lower concentrations, it may alter cell function, leading to potentially detrimental outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, variations in reported adsorption coefficients and half-lives indicate that environmental conditions are important in influencing this pesticide’s transport (i.e., leaching) and degradation . Furthermore, the presence of other chemicals in the environment can also impact the action of this compound .

Analyse Biochimique

Biochemical Properties

Methyl methoxycarbamate, like other carbamates, plays a crucial role in various biochemical reactions. The methoxy group on the tolyl-methoxycarbamate moiety is readily lost, with few major metabolites retaining this group .

Molecular Mechanism

It is known that carbamates exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the effects of carbamates can vary with dosage, with potential toxic or adverse effects at high doses

Transport and Distribution

It is known that carbamates can be transported and distributed within cells and tissues

Subcellular Localization

It is known that the subcellular localization of specialized metabolites can have significant effects on their activity or function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl methoxycarbamate can be synthesized through the reaction of methanol with urea. The reaction proceeds as follows:

CO(NH2)2+CH3OH→CH3OC(O)NH2+NH3

This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ammonia with methyl chloroformate or dimethyl carbonate. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl methoxycarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl methoxycarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It is studied for its potential biological activities and interactions with enzymes.

Medicine: It is explored for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.

Comparaison Avec Des Composés Similaires

Methyl carbamate: Similar in structure but lacks the methoxy group.

Ethyl carbamate: Contains an ethyl group instead of a methyl group.

Pyraclostrobin: A more complex carbamate used as a fungicide.

Uniqueness: Methyl methoxycarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group allows for unique substitution reactions that are not possible with simpler carbamates.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new uses and developing innovative products.

Propriétés

IUPAC Name |

methyl N-methoxycarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSJOPSUEZGJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.